An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methoxyethoxy)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methoxyethoxy)propanoic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a fundamental prerequisite for success. These properties govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive technical overview of 2-(2-methoxyethoxy)propanoic acid (CAS No. 200617-09-0), a monocarboxylic acid and ether.[3][4] We will delve into its core physicochemical characteristics, presenting not just the data, but the causality behind the experimental methodologies chosen for their determination. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and robust, self-validating protocols to empower your research and development endeavors. The interplay between properties like acidity (pKa), lipophilicity (logP), and solubility dictates a molecule's journey through biological systems, and mastering their measurement is key to navigating the complex path from a promising lead compound to a viable therapeutic agent.[5][6]
Molecular Identity and Computed Properties
A precise characterization begins with the fundamental identity and theoretical properties of the molecule. 2-(2-methoxyethoxy)propanoic acid is a relatively small molecule featuring a carboxylic acid group, which imparts acidic properties, and an ether linkage, which influences its polarity and hydrogen bonding capacity.[4]
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxyethoxy)propanoic acid | [4] |
| CAS Number | 200617-09-0 | [3][4] |
| Molecular Formula | C₆H₁₂O₄ | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Canonical SMILES | CC(C(=O)O)OCCOC | [4] |
| Predicted XLogP3 | -0.1 | [7] |
| Physical Description | Solid | [4] |
This table summarizes key identifiers and computationally predicted properties for 2-(2-methoxyethoxy)propanoic acid.
The Pharmacological Trinity: pKa, LogP, and Solubility
The journey of a drug candidate is overwhelmingly influenced by three key physicochemical parameters: its acidity constant (pKa), its lipophilicity (logP), and its aqueous solubility. Achieving the right balance is paramount for optimizing both pharmacokinetic and pharmacodynamic profiles.[1]
-
Acidity Constant (pKa): The pKa value dictates the degree of ionization of a molecule at a given pH.[8] For an acidic compound like 2-(2-methoxyethoxy)propanoic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. This ratio is critical, as the neutral form is generally more lipid-soluble and more readily permeates biological membranes, while the ionized form is typically more water-soluble.[6] Therefore, the pKa influences absorption in the gastrointestinal tract, distribution into tissues, and interaction with target receptors.
-
Lipophilicity (LogP): Lipophilicity is the measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] It is experimentally determined as the partition coefficient (P) between n-octanol and water, and is usually expressed as its logarithm (logP). A suitable logP is essential for a drug to pass through the lipid bilayers of cell membranes to reach its site of action.[9] However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to proteins and tissues, which can cause toxicity.[5]
-
Aqueous Solubility: This property defines the maximum concentration of a substance that can dissolve in water. For an orally administered drug, sufficient aqueous solubility is necessary for it to dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.
Experimental Determination of Core Properties
The following sections provide detailed, step-by-step protocols for the experimental determination of pKa, LogP, and aqueous solubility. These methods are chosen for their reliability and are considered standard practice in the pharmaceutical industry.
Determination of pKa by Potentiometric Titration
Expertise & Experience: Potentiometric titration is a robust and direct method for determining the pKa of an ionizable compound. It relies on the Henderson-Hasselbalch equation, which states that at the half-equivalence point of a titration of a weak acid with a strong base, the pH of the solution is equal to the pKa of the acid.[10] This method's trustworthiness comes from its reliance on a direct, first-principles measurement of pH changes.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol:
-
Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of 2-(2-methoxyethoxy)propanoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titrant Preparation: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it using a primary standard such as potassium hydrogen phthalate (KHP).
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Titration Setup: Place the beaker with the analyte solution on a magnetic stirrer and add a small stir bar. Immerse the calibrated pH electrode and the tip of a 10 mL burette filled with the standardized NaOH solution into the beaker.
-
Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis: Continue the titration well past the equivalence point (the region of rapid pH change). Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: Determine the exact equivalence point by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV). The volume at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point. The pKa is the pH value on the titration curve corresponding to this half-equivalence volume.[11]
Determination of LogP by the Shake-Flask Method
Expertise & Experience: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the compound's partitioning between n-octanol and water at equilibrium.[12] Its self-validating nature is ensured by quantifying the compound in both phases, which should account for the total initial mass. This protocol requires a reliable analytical method, such as UV-Vis spectrophotometry or HPLC, to measure the compound's concentration.
Caption: Workflow for LogP determination by the shake-flask method.
Experimental Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate. This prevents volume changes during the experiment. The aqueous phase should be a buffer at a pH at least 2 units below the compound's pKa to ensure the acid is in its neutral, un-ionized form.
-
Sample Preparation: Prepare a stock solution of 2-(2-methoxyethoxy)propanoic acid in the pre-saturated n-octanol at a concentration that can be accurately measured by your analytical method (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol stock solution with 10 mL of the pre-saturated water (or buffer).
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to facilitate partitioning. Then, let the funnel stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate phase separation if an emulsion forms.[13]
-
Sampling: Carefully withdraw a sample from the aqueous phase and a sample from the n-octanol phase.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared for quantification in each solvent.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[14]
Determination of Thermodynamic Aqueous Solubility
Expertise & Experience: This protocol determines the equilibrium or thermodynamic solubility, which is the most relevant value for pre-formulation and biopharmaceutical assessment. The key to this method's trustworthiness is ensuring that a true equilibrium has been reached between the undissolved solid and the saturated solution. This is achieved by agitating for a sufficient period and confirming the presence of excess solid.
Caption: Workflow for thermodynamic aqueous solubility determination.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 2-(2-methoxyethoxy)propanoic acid to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid is added so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, visually confirm that excess solid is still present. Remove the undissolved solid by filtering the sample through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifuging at high speed and carefully collecting the supernatant.[15]
-
Quantification: Dilute the clear filtrate/supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV against a standard curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.
Qualitative and Spectroscopic Confirmation
Before undertaking quantitative experiments, it is crucial to confirm the identity and acidic nature of the starting material.
Qualitative Solubility Classification
Simple solubility tests can rapidly confirm the presence of an acidic functional group.[16][17]
| Solvent | Expected Observation | Inference |
| Water | Soluble/Partially Soluble | Presence of polar groups (ether, carboxylic acid). |
| 5% NaHCO₃ (aq) | Soluble (with effervescence) | Strong organic acid (carboxylic acid).[15] |
| 5% NaOH (aq) | Soluble | Acidic compound. |
| 5% HCl (aq) | Insoluble | Confirms absence of a basic group. |
This table outlines the expected solubility behavior for 2-(2-methoxyethoxy)propanoic acid, which confirms its acidic character.
Expected Spectroscopic Signatures
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect distinct signals for the methoxy (-OCH₃) protons (singlet, ~3.4 ppm), the ethoxy (-OCH₂CH₂O-) protons (multiplets, ~3.5-3.8 ppm), the alpha-proton (-CH(O)-) (quartet, ~4.0-4.2 ppm), the methyl (-CH₃) protons adjacent to the chiral center (doublet, ~1.4 ppm), and a broad, exchangeable signal for the carboxylic acid proton (-COOH) (>10 ppm).
-
¹³C NMR: Expect six distinct signals corresponding to the six unique carbon atoms in the molecule, with the carbonyl carbon appearing furthest downfield (~175-180 ppm).
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to a mass of ~147.07.
-
In positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of ~149.08.[7]
-
Conclusion
This guide has detailed the critical physicochemical properties of 2-(2-methoxyethoxy)propanoic acid and provided robust, validated protocols for their experimental determination. The pKa, LogP, and aqueous solubility data derived from these methods provide the foundational knowledge required for informed decision-making in a drug development context. This information directly impacts the design of formulation strategies, the interpretation of in vitro assay results, and the prediction of in vivo pharmacokinetic behavior. By grounding experimental work in a strong understanding of these core principles, researchers and scientists can more effectively and efficiently advance promising molecules through the development pipeline.
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